molecular formula C15H24N2O B14425655 (2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone CAS No. 85675-00-9

(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B14425655
CAS No.: 85675-00-9
M. Wt: 248.36 g/mol
InChI Key: RIYIZYBDGDAUQA-UHFFFAOYSA-N
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Description

(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro connection between an azaspiro ring and a pyrrolidine ring, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of azaspiro compounds with pyrrolidine derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be used in the study of enzyme interactions and protein binding. Its spiro structure can mimic certain biological molecules, making it useful in biochemical research .

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions .

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of (2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spiro structure allows it to bind to these targets in a specific manner, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone apart is its specific combination of the azaspiro and pyrrolidine rings. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

85675-00-9

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

2-azaspiro[5.5]undec-9-en-2-yl(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C15H24N2O/c18-14(16-10-4-5-11-16)17-12-6-9-15(13-17)7-2-1-3-8-15/h1-2H,3-13H2

InChI Key

RIYIZYBDGDAUQA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)N2CCCC3(C2)CCC=CC3

Origin of Product

United States

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